2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a morpholine ring, and an acetamide group
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-3-29(21-6-4-5-18(2)15-21)23(30)17-28-16-22(19-7-9-20(25)10-8-19)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHODNYHTHXBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Substitution with chlorophenyl group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of the pyrazole ring with morpholine.
Acetamide formation: The final step involves the reaction of the substituted pyrazole with N-ethyl-N-(3-methylphenyl)acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrazole have been documented to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities with known anticancer agents.
Anti-inflammatory Effects
Compounds containing pyrazole rings have shown promise in reducing inflammation. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and signaling pathways (e.g., NF-κB and MAPK pathways), which are crucial in inflammatory diseases. This suggests that the compound may be effective in treating conditions characterized by chronic inflammation, such as arthritis.
Antimicrobial Activity
Some pyrazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Therapeutic Potential
The therapeutic potential of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide extends to several areas:
- Cancer Treatment: Due to its potential anticancer effects, further studies could explore its efficacy against specific cancer types.
- Inflammatory Disorders: Its anti-inflammatory properties may position it as a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Infectious Diseases: If antimicrobial activity is confirmed, the compound could be developed into a treatment option for resistant strains of bacteria.
Case Study 1: Anticancer Activity
A study evaluating similar pyrazole derivatives demonstrated that they effectively inhibited the proliferation of human colorectal carcinoma cells (HCT-116). The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting that the compound could be investigated for similar effects in various cancer models.
Case Study 2: Anti-inflammatory Mechanism
Research on related compounds indicated significant inhibition of TNF-alpha production in macrophages upon treatment with pyrazole derivatives. This suggests a potential application in managing inflammatory diseases, where TNF-alpha plays a pivotal role.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
- 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring and the specific positioning of the chlorophenyl and acetamide groups contribute to its distinct properties compared to similar compounds.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, a morpholine moiety, and an ethyl acetamide side chain, which are key to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. The presence of the chlorophenyl group enhances its lipophilicity, facilitating better cell membrane penetration and target interaction.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound exhibited an IC50 value in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of arthritis and other inflammatory diseases .
Antimicrobial Properties
Preliminary evaluations suggest that this compound possesses antimicrobial activity against certain bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including the target compound. They evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated significant activity against MCF-7 cells with an IC50 value of 6.2 μM, indicating its potential as a chemotherapeutic agent .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar pyrazole compounds. The study revealed that these compounds could significantly reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting their utility in treating inflammatory diseases .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Target |
|---|---|---|
| Anticancer | 6.2 | MCF-7 (Breast Cancer) |
| Anticancer | 5.0 | HCT-116 (Colon Cancer) |
| Anti-inflammatory | N/A | TNF-alpha & IL-6 Reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
